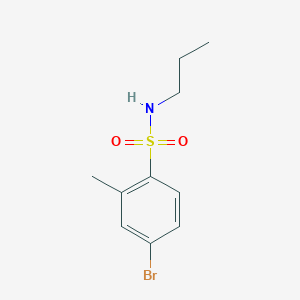

4-BRomo-2-methyl-N-propylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-methyl-N-propylbenzenesulfonamide is a chemical compound with the molecular formula C10H14BrNO2S and a molecular weight of 292.19 g/mol . It is a sulfonamide derivative, characterized by the presence of a bromine atom at the 4-position, a methyl group at the 2-position, and a propyl group attached to the nitrogen atom of the sulfonamide group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-N-propylbenzenesulfonamide typically involves the following steps:

Bromination: The starting material, 2-methylbenzenesulfonamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces the bromine atom at the 4-position of the aromatic ring.

Alkylation: The brominated intermediate is then subjected to alkylation with propylamine under basic conditions. This step attaches the propyl group to the nitrogen atom of the sulfonamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-methyl-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different functional derivatives.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common Reagents and Conditions

Substitution: Reagents like sodium amide, thiols, or alkoxides in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

Reduction: Formation of amines or other reduced derivatives.

Hydrolysis: Formation of the corresponding amine and sulfonic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

4-Bromo-2-methyl-N-propylbenzenesulfonamide exhibits significant antimicrobial activity. Sulfonamides, including this compound, act by inhibiting bacterial growth through competitive inhibition of enzymes involved in folate synthesis, which is essential for nucleic acid production in bacteria. This mechanism makes them effective against a range of bacterial infections.

Anti-inflammatory Effects

Research indicates that compounds within the sulfonamide family may also possess anti-inflammatory properties. This potential opens avenues for further pharmacological exploration, particularly in treating inflammatory diseases .

Case Study: Pharmacokinetic Mechanisms

A study exploring the interaction of similar sulfonamide derivatives with human serum albumin revealed insights into their pharmacokinetic mechanisms. The binding interactions were characterized using multi-spectroscopic techniques, indicating moderate to strong binding constants, which are crucial for therapeutic efficacy .

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, leading to the formation of new derivatives with potentially enhanced biological activities.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Step 1: Bromination of a suitable precursor compound.

- Step 2: Introduction of the propyl group via nucleophilic substitution.

- Step 3: Formation of the sulfonamide functional group through reaction with a sulfonyl chloride.

Future Research Directions

Ongoing research aims to explore the interactions of this compound with various biological targets. Investigations into its effects on specific enzymes and receptors could lead to novel therapeutic applications, particularly in combating drug-resistant pathogens and cancer cells .

Mécanisme D'action

The mechanism of action of 4-Bromo-2-methyl-N-propylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and sulfonamide group play crucial roles in its binding affinity and specificity towards molecular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-2-methylbenzenesulfonamide: Lacks the propyl group, which may affect its reactivity and biological activity.

2-Methyl-N-propylbenzenesulfonamide: Lacks the bromine atom, which may influence its chemical properties and applications.

4-Bromo-N-propylbenzenesulfonamide: Lacks the methyl group, which may alter its physical and chemical characteristics.

Uniqueness

4-Bromo-2-methyl-N-propylbenzenesulfonamide is unique due to the presence of both the bromine atom and the propyl group, which confer specific reactivity and potential biological activities. Its structural features make it a valuable compound for various research and industrial applications .

Activité Biologique

4-Bromo-2-methyl-N-propylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities, particularly as an antibacterial and anticancer agent. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of bacterial folic acid synthesis. This occurs through competitive antagonism with p-aminobenzoic acid (PABA), a substrate necessary for folic acid production. The inhibition affects bacterial DNA replication and ultimately leads to bacterial growth suppression .

Key Targets:

- Dihydropteroate synthetase : Involved in the synthesis of folic acid.

- Carbonic anhydrase : Plays a role in various physiological processes, including respiration and ion transport.

Antibacterial Activity

Research indicates that sulfonamides effectively inhibit the growth of various bacteria by disrupting folic acid synthesis. For instance, studies have shown that this compound exhibits significant antibacterial properties against strains such as Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates reaching up to 80% at specific concentrations .

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line), leading to a notable increase in apoptotic markers .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | % Inhibition at 50 µg/mL | Apoptosis Induction |

|---|---|---|

| MDA-MB-231 | 22-fold increase | Yes |

| A549 (Lung Cancer) | 45% | Yes |

| UO-31 (Renal Cancer) | 60% | Yes |

Case Studies

- Study on Enzyme Inhibition : A study evaluated the enzyme inhibitory effects of various sulfonamides, including this compound. Results indicated a strong inhibitory effect on carbonic anhydrase IX with an IC50 value ranging from 10.93 to 25.06 nM, showcasing selectivity over other isoforms .

- Antibacterial Efficacy : Another research focused on the antibacterial properties of related compounds, where it was found that sulfonamides could inhibit biofilm formation significantly, with rates up to 79% against Klebsiella pneumoniae .

Pharmacokinetics

The pharmacokinetic profile of sulfonamides suggests good oral bioavailability and extensive distribution within the body. The compound's solubility and stability are crucial for its efficacy in therapeutic applications.

Propriétés

IUPAC Name |

4-bromo-2-methyl-N-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-3-6-12-15(13,14)10-5-4-9(11)7-8(10)2/h4-5,7,12H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGXFMLNBLRKIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=C(C=C(C=C1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.